[4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride
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Overview
Description
“[4-(2-methyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine hydrochloride” is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of “[4-(2-methyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine hydrochloride” is characterized by the presence of a benzimidazole moiety . The InChI code for this compound is 1S/C14H13N3/c1-10-16-13-4-2-3-5-14 (13)17 (10)12-8-6-11 (15)7-9-12/h2-9H,15H2,1H3 .Scientific Research Applications
Antimicrobial Properties
4-(2-methyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine hydrochloride and its derivatives have been explored for their antimicrobial properties. Visagaperumal et al. (2010) synthesized various derivatives and found them to exhibit a range of antibacterial and antifungal activities (Visagaperumal et al., 2010).
Photocytotoxicity and Cellular Imaging
Basu et al. (2014) investigated Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine for their photocytotoxic properties in red light and their potential for cellular imaging. These complexes displayed significant photocytotoxicity and interacted with DNA, making them promising for medical applications (Basu et al., 2014).
Anticonvulsant Activity
Camerman et al. (2005) explored the stereochemical basis for activity in thiadiazole anticonvulsants, focusing on 1-[5-(biphenyl-2-yl)-1,3,4-thiadiazol-2-yl]methanaminium chloride. Their study provides insights into the molecular interactions and potential mechanisms of action for these compounds in anticonvulsant therapies (Camerman et al., 2005).
Corrosion Inhibition
Yadav et al. (2013) explored benzimidazole derivatives, including 4-(phenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, as inhibitors for mild steel corrosion in acidic solutions. Their findings demonstrate the effectiveness of these compounds in protecting against corrosion, highlighting their potential industrial applications (Yadav et al., 2013).
Alzheimer's Disease Treatment
Kumar et al. (2013) synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives, including those with methanamine groups, and evaluated them as inhibitors of acetylcholinesterase and monoamine oxidase for Alzheimer's disease treatment. They found that some compounds had potent inhibitory activities, indicating their potential therapeutic value (Kumar et al., 2013).
Potential Antipsychotic Agents
Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols for their potential as novel antipsychotic agents. These compounds showed antipsychotic-like profiles in behavioral tests without interacting with dopamine receptors, marking a significant divergence from traditional antipsychotic drugs (Wise et al., 1987).
Future Directions
The future directions for the study of “[4-(2-methyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine hydrochloride” and similar compounds could involve further exploration of their synthesis, chemical properties, and biological activities. Given the wide range of biological activities exhibited by imidazole derivatives , these compounds may have potential applications in the development of new drugs for various diseases.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets . For instance, they can exhibit antimicrobial, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . For example, they can inhibit the growth of bacteria, fungi, and parasites, reduce inflammation, and even kill cancer cells .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological effects .
Pharmacokinetics
It is known that the solubility and stability of imidazole derivatives can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological effects, including antimicrobial, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Cellular Effects
Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
[4-(2-methylbenzimidazol-1-yl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)13-8-6-12(10-16)7-9-13;/h2-9H,10,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVOBNMNXUPSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820683-68-8 |
Source
|
Record name | [4-(2-methyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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